5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H24N6O5 and its molecular weight is 464.482. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds related to 5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide have been synthesized and evaluated for their antimicrobial activities. Some derivatives were found to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).
Antimicrobial and Antioxidant Activity
Similar compounds have been synthesized and characterized by various spectroscopic techniques. These compounds were also evaluated for their antimicrobial and antioxidant activities (Gilava et al., 2020).
Synthesis for Medicinal Chemistry
These types of compounds are often synthesized as part of broader medicinal chemistry efforts. For example, derivatives have been synthesized and evaluated as potential anti-inflammatory and analgesic agents, showing significant activity in these areas (Abu‐Hashem et al., 2020).
Solid-Phase Synthesis Applications
The structural features of these compounds make them suitable for solid-phase synthesis applications, particularly in peptide synthesis (Albericio & Bárány, 2009).
Synthesis of Novel Derivatives
The compound's structural framework allows for the synthesis of various novel derivatives, which can be explored for different biological activities. This versatility makes it a valuable scaffold in drug discovery (Hassan et al., 2014).
properties
IUPAC Name |
5-amino-N-(3,5-dimethoxyphenyl)-1-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O5/c1-13-19(26-23(34-13)14-5-7-16(31-2)8-6-14)12-29-21(24)20(27-28-29)22(30)25-15-9-17(32-3)11-18(10-15)33-4/h5-11H,12,24H2,1-4H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTPCZHCNBIENR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN3C(=C(N=N3)C(=O)NC4=CC(=CC(=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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